molecular formula C15H10IN3O4 B3952784 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3952784
M. Wt: 423.16 g/mol
InChI Key: YADKQBFRFBEDQE-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone, also known as IQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IQ is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

Mechanism of Action

The mechanism of action of 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, this compound has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Additionally, this compound has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is its relatively straightforward synthesis method, which makes it a viable candidate for use in various laboratory experiments. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for use in different research fields. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Additionally, this compound may have potential applications in the treatment of various cancers, as it has been shown to exhibit antitumor properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

properties

IUPAC Name

6-iodo-3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O4/c1-18-13(6-3-10-4-7-14(23-10)19(21)22)17-12-5-2-9(16)8-11(12)15(18)20/h2-8H,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADKQBFRFBEDQE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 2
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 3
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 5
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.